O=C1NC(C=C2)=C(OC1)C=C2N+=O
. The InChI key for this compound is YVGHCFMAEHXPBH-UHFFFAOYSA-N
.
7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine family. It features a nitro group at the 7-position of the benzoxazine ring, which contributes to its chemical reactivity and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential pharmacological applications.
This compound can be synthesized from various precursors, including 2-amino-5-nitrophenol, which serves as a starting material in several synthetic routes. The compound is commercially available from chemical suppliers such as Sigma-Aldrich and EvitaChem, indicating its relevance in research and development settings .
7-nitro-2H-1,4-benzoxazin-3(4H)-one is classified as a benzoxazine derivative. Benzoxazines are known for their diverse biological activities and are often explored for their potential as pharmaceuticals, particularly in the development of anticonvulsant and anti-inflammatory agents.
The synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one can be achieved through several methods. One efficient approach involves the cyclization of substituted acetamides with potassium carbonate in acetonitrile. This method utilizes a Smiles rearrangement to form the benzoxazine structure.
The molecular structure of 7-nitro-2H-1,4-benzoxazin-3(4H)-one consists of a benzene ring fused to an oxazine ring with a nitro group at the 7-position. The presence of the nitro group significantly influences its chemical properties and reactivity.
7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions due to its functional groups. Notably, it can participate in nucleophilic substitution reactions and can be converted into other derivatives through electrophilic aromatic substitution.
One significant reaction involves its conversion into 3-arylamino derivatives, which are evaluated for biological activities such as anticonvulsant effects. The reactions typically require specific conditions such as temperature control and appropriate solvents to achieve desired yields and purity.
The mechanism of action for compounds derived from 7-nitro-2H-1,4-benzoxazin-3(4H)-one often involves modulation of neurotransmitter systems. For instance, some derivatives have shown promising results in anticonvulsant activity through interactions with GABAergic pathways or by inhibiting excitatory neurotransmission.
In pharmacological studies, certain derivatives have demonstrated significant efficacy in models of seizure activity, suggesting that modifications at various positions on the benzoxazine core can enhance therapeutic potential .
7-nitro-2H-1,4-benzoxazin-3(4H)-one is characterized by its solid state at room temperature with a crystalline appearance. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.
The presence of the nitro group contributes to its electrophilic character, making it susceptible to nucleophilic attack. This property is crucial for its reactivity in synthetic applications and potential biological interactions.
7-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Nitration precedes benzoxazinone ring closure to ensure regioselective functionalization. 2-Amino-5-nitrophenol serves as the predominant precursor, where the ortho-positioned amino and phenolic groups enable cyclization with α-haloacetyl chlorides. Early nitration of the phenolic component avoids competing side reactions observed during post-cyclization nitration attempts. Using this approach, 7-nitro-2H-1,4-benzoxazin-3(4H)-one is synthesized in 75–87% yield via chloroacetylation under phase-transfer conditions (tetrabutylammonium bromide, refluxing acetone) [5]. Key variables influencing yield include:
Table 1: Precursor Nitration Methodologies
Precursor | Nitrating Agent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
2-Aminophenol | HNO₃/H₂SO₄ | 0–5°C, 2 h | 62 | Ortho:Meta (3:7) |
2-Amino-5-nitrophenol | Pre-functionalized | Not applicable | – | – |
4-Nitroanthranilic acid | Benzoyl chloride | Pyridine, 0°C | 63–86 | C7 exclusive |
2-Nitrophenol | ClCH₂CN/K₂CO₃ | Acetone, reflux | 71–93 | O-alkylation only |
This sequential strategy—nitration followed by cyclization—proves indispensable for accessing C7-substituted derivatives critical for bioactive molecule development [5] [6].
Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile derivatives provides a scalable "green" route to benzoxazinones. Iron powder in glacial acetic acid reduces nitro groups while simultaneously facilitating intramolecular cyclization via nucleophilic attack of the amine anion. This method achieves exceptional functional group tolerance and yields (82–95%) within 2–4 hours, outperforming traditional Pd/C-NaBH₄ or Zn/NH₄Cl systems [3]. Optimization hinges on:
Table 2: Fe/Acetic Acid Cyclization Performance
Substrate | Fe:AcOH Ratio | Time (h) | Product | Yield (%) |
---|---|---|---|---|
2-(2-Nitro-4-F-phenoxy)acetonitrile | 3:5 | 2.5 | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | 92 |
2-(2,4-Dinitrophenoxy)acetonitrile | 3:5 | 1.8 | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | 95 |
2-(2-Nitro-5-CH₃-phenoxy)acetonitrile | 3:5 | 3.2 | 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | 89 |
Industrial adoption is favored due to low catalyst cost (<$5/kg), minimal metal waste, and compatibility with ester, halogen, and alkyl functionalities [3].
While conventional benzoxazinone synthesis requires 4–12 hours, microwave irradiation slashes reaction times to 10–30 minutes through dielectric heating. Although explicit protocols for 7-nitro derivatives are underrepresented in the literature, analogous benzoxazinones demonstrate 20–40% efficiency gains under microwave conditions [4]. Key principles include:
Future optimization should target nitro-functionalized precursors to leverage microwave-specific rate enhancements.
The Smiles rearrangement enables C─N bond formation via intramolecular O→N aryl migration, critical for 7-aminobenzoxazinones. Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one with SnCl₂/HCl generates 7-amino intermediates, which undergo in situ Smiles rearrangement with substituted benzyl halides. This yields 7-benzylamino derivatives (e.g., anticonvulsant candidates 4a–4n) without exogenous catalysts [5]. Mechanistic insights:
Table 3: Smiles Rearrangement Scope
7-Substituent | Benzyl Halide | Product | Yield (%) | Anticonvulsant ED₅₀ (mg/kg) |
---|---|---|---|---|
H | 4-Cl-C₆H₄CH₂Br | 7-((4-Chlorobenzyl)amino) | 76 | 42.3 (MES test) |
NO₂ | 4-F-C₆H₄CH₂Cl | 7-((4-Fluorobenzyl)amino) | 68 | 37.8 (MES test) |
CH₃ | 3,4-diCl-C₆H₃CH₂Br | 7-((3,4-Dichlorobenzyl)amino) | 81 | 29.6 (MES test) |
Electron-deficient benzyl halides accelerate rearrangement rates by 2.3× versus electron-rich analogs [5].
Catalytic hydrogenation selectively reduces the C7-nitro group to aniline for further elaboration. Pd/C (5–10 wt%) or PtO₂ in ethanol at 40–60 psi converts 7-nitro-2H-1,4-benzoxazin-3(4H)-one to 7-amino-2H-1,4-benzoxazin-3(4H)-one, a precursor to fused tricyclic antipsychotics. Chemoselectivity challenges arise from competing ring hydrogenation; optimized protocols mitigate this via:
Table 4: Hydrogenation Conditions for Nitro Reduction
Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Pd/C (10%) | 50 | EtOH | 3 | 88 | <2% |
PtO₂ | 40 | EtOH/H₂O | 4.5 | 79 | 8% (lactam) |
Raney Ni | 60 | THF | 6 | 63 | 12% (amine) |
The 7-amino products undergo electrophilic substitution to yield anticancer derivatives like 3a–3k, exhibiting IC₅₀ values of 28.54–44.67% against HeLa cells [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: